Scyllatoxin

描述

属性

IUPAC Name |

(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWDLLUGULWYIQ-BFRWRHKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H243N45O39S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-19-4 | |

| Record name | 142948-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Scyllatoxin: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scyllatoxin (ScTx), also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 31-amino acid peptide that selectively blocks small-conductance calcium-activated potassium (SK) channels. This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and three-dimensional conformation of this compound. Detailed experimental protocols for its chemical synthesis via solid-phase peptide synthesis (SPPS) and for its structural determination using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy are presented. Furthermore, the molecular mechanism of action, detailing the interaction of this compound with SK channels, is elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Chemical Structure and Amino Acid Sequence

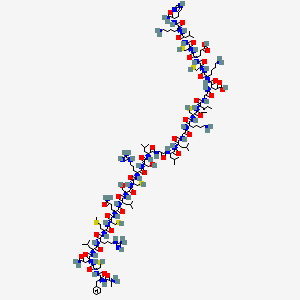

This compound is a polypeptide consisting of 31 amino acid residues with a molecular weight of approximately 3430 Da.[1] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, which are crucial for its compact and stable three-dimensional structure. The chemical formula of this compound is C142H243N45O39S7.

Amino Acid Sequence

The amino acid sequence of this compound, presented in both three-letter and one-letter codes, is detailed in the table below. The C-terminus is amidated.

| Position | Three-Letter Code | One-Letter Code |

| 1 | Ala | A |

| 2 | Phe | F |

| 3 | Cys | C |

| 4 | Asn | N |

| 5 | Leu | L |

| 6 | Arg | R |

| 7 | Met | M |

| 8 | Cys | C |

| 9 | Gln | Q |

| 10 | Leu | L |

| 11 | Ser | S |

| 12 | Cys | C |

| 13 | Arg | R |

| 14 | Ser | S |

| 15 | Leu | L |

| 16 | Gly | G |

| 17 | Leu | L |

| 18 | Leu | L |

| 19 | Gly | G |

| 20 | Lys | K |

| 21 | Cys | C |

| 22 | Ile | I |

| 23 | Gly | G |

| 24 | Asp | D |

| 25 | Lys | K |

| 26 | Cys | C |

| 27 | Glu | E |

| 28 | Cys | C |

| 29 | Val | V |

| 30 | Lys | K |

| 31 | His | H |

Table 1: Amino Acid Sequence of this compound

Disulfide Bonds and Secondary Structure

The three-dimensional structure of this compound is stabilized by three disulfide bonds with the following connectivity: Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. This arrangement of disulfide bridges defines a compact fold comprising a short α-helix from residues 5 to 14 and a two-stranded antiparallel β-sheet from residues 18 to 29.[2][3] This α/β motif is a common feature among scorpion toxins that target potassium channels.

| Disulfide Bond | Cysteine Residue 1 | Cysteine Residue 2 |

| 1 | Cys3 | Cys21 |

| 2 | Cys8 | Cys26 |

| 3 | Cys12 | Cys28 |

Table 2: Disulfide Bond Connectivity in this compound

Experimental Protocols

Structural Determination by 2D NMR Spectroscopy

The three-dimensional structure of this compound in solution was determined using homonuclear proton nuclear magnetic resonance (¹H NMR) spectroscopy at 500 MHz.[2][3]

A sample of purified this compound is dissolved in a 90% H₂O/10% D₂O solution to a concentration of 1-2 mM. The pH is adjusted to a value between 3.0 and 5.0 to minimize the exchange rate of amide protons with the solvent.

A series of two-dimensional NMR experiments are performed to obtain through-bond and through-space proton-proton correlations. These typically include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system. A typical mixing time for TOCSY is 80 ms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. NOESY spectra are recorded with varying mixing times (e.g., 100, 150, and 200 ms) to account for spin diffusion.

The acquired 2D NMR data are processed using specialized software (e.g., TopSpin, NMRPipe). The processed spectra are then used for sequential assignment of all proton resonances. The NOESY cross-peaks are integrated to derive inter-proton distance constraints. Torsion angle constraints can be derived from ³J(HNα) coupling constants obtained from high-resolution 1D or 2D spectra.

The collected distance and torsion angle constraints are used as input for structure calculation programs such as DIANA, CYANA, or XPLOR-NIH. A family of structures is calculated, and the final representative structure is chosen based on the lowest energy and the best agreement with the experimental data.

Chemical Synthesis by Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

A Rink Amide resin is typically used to obtain the C-terminal amide. Fmoc-protected amino acids are used, with acid-labile side-chain protecting groups (e.g., Trt for Cys, Pbf for Arg, Boc for Lys, tBu for Asp and Glu).

The synthesis proceeds from the C-terminus to the N-terminus through a series of repetitive cycles:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc by-product.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF and then added to the resin to form the peptide bond.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence.

After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

The linear, reduced peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then subjected to oxidative folding to form the three disulfide bonds. This can be achieved by air oxidation in a basic buffer (e.g., ammonium bicarbonate, pH 8.0) at a low peptide concentration to favor intramolecular disulfide bond formation. The correctly folded this compound is then purified by another round of RP-HPLC.

Mechanism of Action: Interaction with SK Channels

This compound is a potent and selective blocker of small-conductance Ca²⁺-activated K⁺ (SK) channels. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.

Signaling Pathway

The binding of this compound to the SK channel pore blocks the efflux of potassium ions, leading to a decrease in the afterhyperpolarization. This results in an increase in neuronal excitability and firing frequency. The interaction is highly specific, and key residues in this compound, particularly Arg6 and Arg13, have been identified as essential for its binding and biological activity.[4]

Conclusion

This compound serves as a valuable molecular tool for studying the physiology and pharmacology of SK channels. Its well-defined structure and potent biological activity make it a lead compound for the development of novel therapeutics targeting conditions associated with neuronal hyperexcitability. The detailed protocols provided in this guide for its synthesis and structural analysis will aid researchers in further exploring the potential of this compound and its analogs in biomedical research and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of the three-dimensional solution structure of this compound by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution conformation of leiurotoxin I (this compound) by 1H nuclear magnetic resonance. Resonance assignment and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of a Potent Ion Channel Modulator: The Three-Dimensional Conformation of Scyllatoxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Scyllatoxin (also known as Leiurotoxin I), a 31-amino acid polypeptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and specific blocker of small-conductance calcium-activated potassium (SK) channels. Its ability to modulate neuronal excitability has made it a critical tool in neuroscience and a subject of interest for therapeutic development. Understanding its three-dimensional structure is paramount to elucidating its mechanism of action and designing novel pharmaceuticals. This technical guide provides a comprehensive overview of the three-dimensional conformation of this compound, the experimental protocols used in its determination, and its interaction with its target ion channel.

Three-Dimensional Structure of this compound

The three-dimensional structure of this compound in solution was determined using homonuclear proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[1] The resulting structure reveals a compact, ellipsoidal fold characterized by a distinct arrangement of secondary structural elements.

The key features of the this compound conformation are:

-

An α-helix spanning from Leucine-5 to Serine-14.

-

An antiparallel β-sheet extending from Leucine-18 to Valine-29, which includes a tight turn at Glycine-23 and Aspartic acid-24.[1]

-

Three disulfide bridges that stabilize the overall fold. The connectivity of these bridges has been determined to be Cys4-Cys26, Cys8-Cys28, and Cys12-Cys30. It is important to note that an earlier publication reported Cys8-Cys26 and Cys12-Cys28 disulfide bridges based on the NMR data.[1]

This compact structure is crucial for its function, presenting a specific surface for interaction with the SK channel pore.

Quantitative Structural Data

The determination of the this compound structure relied on a wealth of quantitative data derived from NMR experiments. These data provide the constraints used to calculate and refine the final three-dimensional model. A summary of the key quantitative data is presented below.

| Data Type | Description | Value(s) |

| NMR Constraints | ||

| Upper Distance Constraints (from NOE) | 227[1] | |

| Torsional Angle Constraints | 67[1] | |

| Stereospecific Assignments | 10[1] | |

| Structural Statistics (PDB ID: 1SCY) | ||

| Root Mean Square Deviation (RMSD) | ||

| Superimposed backbone atoms (residues 4-31) | 0.53 Å | |

| Superimposed all heavy atoms (residues 4-31) | 1.05 Å |

Table 1: Summary of quantitative data used for and derived from the 3D structure determination of this compound.

Experimental Protocols

The determination of the three-dimensional structure of this compound was a multi-step process involving sample preparation, NMR data acquisition, and computational structure calculation.

For NMR studies, a purified sample of this compound is required. While the original studies utilized this compound purified from scorpion venom, recombinant expression or chemical synthesis are also viable methods for obtaining the toxin.[2] A typical sample preparation for NMR would involve:

-

Dissolving the purified this compound in an aqueous buffer, often a mixture of 90% H₂O and 10% D₂O to provide a lock signal for the NMR spectrometer.

-

Adjusting the pH of the sample to a value where the protein is stable and yields good quality NMR spectra, typically in the acidic to neutral range.

-

Concentrating the sample to an appropriate level for NMR, usually in the range of 1-3 mM.

The primary experimental technique used was two-dimensional ¹H-NMR spectroscopy, performed at 500 MHz.[1] The goal of these experiments is to assign all the proton resonances to specific atoms in the protein and to identify protons that are close to each other in space.

A generalized workflow for NMR data acquisition is as follows:

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid residue (spin system) by correlating all protons within that system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure the coupling constants between adjacent protons, which provides information about dihedral angles.

The experimental data from the NMR experiments were used to calculate the 3D structure of this compound. This was achieved using the DIANA (Distance Geometry Algorithm for NMR Applications) software, a common tool for protein structure determination from NMR data.[1]

The general workflow for structure calculation is as follows:

-

Constraint Generation: The NOESY data were converted into a list of upper distance limits between pairs of protons. The DQF-COSY data were used to generate a list of dihedral angle constraints for the protein backbone.

-

Structure Calculation with DIANA: The DIANA program uses these constraints along with the known covalent geometry of the protein (bond lengths and angles) to calculate a set of 3D structures that are consistent with the experimental data.

-

Refinement: The initial structures generated by DIANA are then refined using energy minimization to produce a final ensemble of low-energy structures that represent the solution conformation of the protein.

Signaling Pathway and Mechanism of Action

This compound exerts its physiological effects by blocking the pore of small-conductance calcium-activated potassium (SK) channels. These channels play a crucial role in regulating neuronal firing by contributing to the afterhyperpolarization that follows an action potential.

The activation of SK channels and the inhibitory action of this compound can be summarized in the following signaling pathway:

References

physiological effects of scyllatoxin on neurons

An In-depth Technical Guide to the Physiological Effects of Scyllatoxin on Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ScyTx), also known as Leiurotoxin I, is a 31-amino acid polypeptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[2] These channels are critical regulators of neuronal excitability, playing a key role in the afterhyperpolarization (AHP) that follows action potentials, which in turn governs neuronal firing patterns.[2][3] By inhibiting SK channels, this compound modulates neuronal activity, making it an invaluable pharmacological tool for studying the physiology of SK channels and a potential scaffold for the development of novel therapeutics targeting neurological disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, its physiological effects on neurons, quantitative data on its interactions, detailed experimental protocols for its study, and visualizations of its molecular pathway and experimental workflows.

Mechanism of Action

The primary molecular target of this compound is the small-conductance calcium-activated potassium (SK) channel.[4] SK channels are voltage-independent potassium channels that are gated solely by intracellular calcium (Ca²⁺).[3] Their activation requires the binding of Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel's α-subunits.[3]

The sequence of events is as follows:

-

An action potential leads to the opening of voltage-gated Ca²⁺ channels and subsequent influx of Ca²⁺ into the neuron.

-

Intracellular Ca²⁺ concentrations rise and bind to the associated calmodulin.

-

This binding event triggers a conformational change in the SK channel, leading to the opening of its ion-conducting pore.

-

Potassium ions (K⁺) flow out of the neuron, down their electrochemical gradient.

-

This efflux of positive charge results in hyperpolarization of the cell membrane, known as the afterhyperpolarization (AHP).[3] The AHP reduces neuronal excitability and regulates the frequency of subsequent action potentials.[2]

This compound exerts its effect by physically occluding the outer pore of the SK channel, thereby preventing the efflux of K⁺ ions.[2] This blockade inhibits the medium AHP (mAHP), leading to increased neuronal excitability and a higher frequency of action potential firing.[2][3] this compound shares this mechanism and binding site with apamin, a well-characterized toxin from bee venom, and they act as competitive antagonists.[1][5]

Signaling Pathway of SK Channel Activation and this compound Inhibition

Caption: this compound blocks SK channels, preventing K⁺ efflux and the subsequent AHP.

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with SK channels has been quantified through various binding and functional assays. The affinity is typically expressed as the dissociation constant (Kd), while the functional potency is often given as the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Value | Channel/Preparation | Method | Reference |

| Kd | ~80 pM | Rat brain synaptosomes | Radioligand Binding Assay | [1][4] |

| Binding Sites | Very-high-affinity | < 70 pM | Apamin/Scyllatoxin Sites | Autoradiography |

| High-affinity | ~100-500 pM | Apamin/Scyllatoxin Sites | Autoradiography | |

| Moderate-affinity | > 800 pM | Apamin/Scyllatoxin Sites | Autoradiography |

Physiological Effects on Neurons

By blocking the SK channel-mediated AHP, this compound has profound effects on neuronal physiology:

-

Increased Neuronal Excitability: The primary effect is an increase in the excitability of central neurons. By reducing the hyperpolarizing afterpotential, the threshold for firing subsequent action potentials is lowered.[2]

-

Altered Firing Patterns: SK channels are crucial for regulating repetitive firing. This compound blockade can change a neuron's firing pattern from phasic (bursting) to more tonic (sustained) firing in response to a stimulus.

-

Modulation of Synaptic Plasticity: SK channels are involved in synaptic plasticity mechanisms like long-term potentiation (LTP). By modulating postsynaptic excitability, this compound can influence the induction and maintenance of synaptic strength.

Key Experimental Protocols

The study of this compound's effects relies on a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assay

This protocol is used to characterize the binding properties (Kd, Bmax) of this compound to its receptor on neuronal membranes.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous inhibitors.

-

Radiolabeling: this compound is typically synthesized with a tyrosine residue to allow for iodination with ¹²⁵I, creating ¹²⁵I-ScyTx.[1]

-

Binding Reaction: Incubate the prepared neuronal membranes with a low concentration of ¹²⁵I-ScyTx in a binding buffer.

-

Competition Assay: To determine binding affinity and specificity, parallel incubations are performed with increasing concentrations of unlabeled this compound (for homologous competition) or other compounds like apamin (for heterologous competition).[1]

-

Separation: After incubation (e.g., 60 minutes at 25°C), rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze the data using non-linear regression to fit a saturation or competition binding curve, from which Kd and Bmax (maximal number of binding sites) can be derived.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel currents and neuronal membrane potential to assess the functional effects of this compound.[6][7]

Methodology:

-

Cell Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Place the preparation on a microscope stage with continuous perfusion of artificial cerebrospinal fluid (aCSF). Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current-Clamp Recording: In this mode, the membrane potential is recorded. Elicit action potentials by injecting depolarizing current steps. Record the AHP following the action potentials.

-

Toxin Application: After establishing a stable baseline recording of the AHP, perfuse the bath with a known concentration of this compound.

-

Data Acquisition: Record the changes in the AHP amplitude and duration. This compound will cause a reduction or complete block of the medium AHP component.

-

Analysis: Quantify the AHP amplitude before and after toxin application to determine the extent of the block.

Workflow for a Patch-Clamp Experiment

Caption: A typical workflow for assessing this compound's effect on neuronal AHPs.

Implications for Research and Drug Development

The high affinity and selectivity of this compound for SK channels make it an indispensable research tool. It allows for the precise dissection of the role of these channels in various physiological and pathophysiological processes. For drug development, this compound serves as a template for designing smaller, non-peptidic molecules that can modulate SK channel activity. Given the role of SK channels in conditions such as epilepsy, ataxia, and some cognitive disorders, developing selective modulators is an area of significant therapeutic interest.[2] The detailed understanding of this compound's structure-function relationships, where residues like Arg6 and Arg13 are essential for activity, provides a critical roadmap for these design efforts.[5]

References

- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apamin - Wikipedia [en.wikipedia.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Scyllatoxin: A Technical Guide to its Natural Source, Venom Composition, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Scyllatoxin, also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus. This peptide is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels, making it an invaluable tool for studying the physiological roles of these channels and a potential lead compound in drug development. This guide provides an in-depth overview of this compound's natural origin, the composition of the venom in which it is found, and detailed protocols for its study.

Natural Source and Venom Composition

This compound is a minor but highly active component of the venom produced by the Israeli deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1][2] This scorpion species is found in desert and scrubland habitats across North Africa and the Middle East.

Table 1: Known Components of Leiurus quinquestriatus Venom

| Component Class | Specific Examples | Target | Relative Abundance (% of total protein) |

| Potassium Channel Toxins (KScTxs) | This compound (Leiurotoxin I) | Small-conductance Ca2+-activated K+ channels (SK channels) | ~0.02% [1] |

| Charybdotoxin | Large-conductance Ca2+-activated (BK) and voltage-gated (Kv) K+ channels | Data not available | |

| Agitoxins (1, 2, and 3) | Voltage-gated K+ channels (e.g., Kv1.3) | Data not available | |

| Sodium Channel Toxins (NaScTxs) | Alpha-toxins | Voltage-gated Na+ channels (inhibit inactivation) | Abundant |

| Beta-toxins | Voltage-gated Na+ channels (affect activation) | Abundant | |

| Chloride Channel Toxins | Chlorotoxin | Chloride channels | Data not available |

| Enzymes | Hyaluronidase, Phospholipases | Extracellular matrix, Cell membranes | Data not available |

| Inorganic Salts & Elements | Sodium, Potassium, Calcium, Zinc, Manganese | General physiological roles | High concentrations[1][3] |

Physicochemical and Pharmacological Properties of this compound

This compound is a 31-amino acid peptide with a molecular weight of approximately 3429.18 Da. Its biological activity is highly dependent on its three-dimensional structure, which is stabilized by three disulfide bridges.

Table 2: Quantitative Pharmacological Data for this compound

| Parameter | Value | Target/System | Reference |

| Concentration for SK Channel Blockade | 10⁻¹³–10⁻¹¹ M | Small-conductance Ca²⁺-activated K⁺ channels | [1] |

| Binding Affinity (Kd) | 80 pM | Rat brain synaptosomes (using ¹²⁵I-[Tyr²]leiurotoxin I) | [2] |

| Inhibition of Apamin Binding (Ki) | 75 pM | Rat brain synaptosomal membranes | |

| Functional Activity (ED₅₀) | 6.5 nM | Blockade of epinephrine-induced relaxation of guinea pig taeniae coli |

Experimental Protocols

Purification of this compound from Crude Venom

The purification of this compound from the crude, lyophilized venom of L. q. hebraeus is a multi-step chromatographic process designed to isolate this low-abundance peptide from other venom components.

Methodology:

-

Solubilization and Clarification:

-

Reconstitute lyophilized crude venom in double-distilled water.

-

Centrifuge the solution at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet insoluble mucoproteins and other debris.[4]

-

Carefully collect the supernatant, which contains the soluble venom components.

-

-

Size-Exclusion Chromatography (Gel Filtration):

-

Equilibrate a Sephadex G-50 column (or similar matrix) with a suitable buffer, such as 0.1 M ammonium acetate (pH 6.8).[5]

-

Load the clarified venom supernatant onto the column.

-

Elute the components with the equilibration buffer at a constant flow rate.

-

Monitor the eluate by measuring absorbance at 280 nm.

-

Collect fractions and screen for toxicity and/or activity against SK channels. This compound is expected to elute in the fractions containing low molecular weight peptides (typically 3-4 kDa).

-

-

Ion-Exchange Chromatography:

-

Pool the active fractions from the gel filtration step.

-

Further separate the components based on charge using a cation-exchange column (e.g., CM-Sepharose), as this compound is a basic peptide.

-

Equilibrate the column with a low-ionic-strength buffer (e.g., 20 mM sodium acetate, pH 4.8).[5]

-

Load the sample and wash with the equilibration buffer.

-

Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

-

Collect fractions and assay for the target activity.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Subject the active fractions from ion-exchange chromatography to one or more rounds of RP-HPLC for final purification.

-

Use a C18 column.

-

Elute the peptides using a linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10% to 45% acetonitrile over 60 minutes.[4]

-

Monitor the elution profile at 215 nm and 280 nm.

-

Collect the peak corresponding to this compound and verify its purity and identity through mass spectrometry and N-terminal sequencing.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the SK channel by measuring its ability to compete with a radiolabeled ligand, such as ¹²⁵I-apamin.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express SK channels (e.g., rat brain cortex) in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, set up the reaction in triplicate.

-

To each well, add:

-

For determining non-specific binding, add a high concentration of unlabeled apamin to a set of wells.

-

For determining total binding, add only the buffer instead of a competitor.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[6]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-apamin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Analysis of SK Channel Blockade

Whole-cell patch-clamp electrophysiology on neurons can be used to measure the slow afterhyperpolarization (AHP) that follows an action potential, a current largely mediated by SK channels. This compound's effect is observed as a reduction or elimination of this AHP.

Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampus) or cultured neurons known to exhibit a prominent AHP.

-

Transfer the preparation to a recording chamber on a microscope stage, continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Patch-Clamp Recording:

-

Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., a K-Gluconate based solution).[1][8]

-

Using a micromanipulator, approach a target neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

AHP Measurement:

-

Operate the amplifier in current-clamp mode.[1]

-

Inject a series of depolarizing current steps to elicit action potentials.

-

Record the membrane potential, observing the hyperpolarization that occurs immediately after the cessation of the action potential train (the AHP).

-

-

Application of this compound:

-

Establish a stable baseline recording of the AHP.

-

Perfuse the bath with aCSF containing a known concentration of this compound (e.g., in the nanomolar range).

-

After a few minutes of application, repeat the current injection protocol and record the AHP.

-

A blockade of SK channels by this compound will result in a significant reduction in the amplitude and duration of the slow AHP.

-

Mechanism of Action

This compound exerts its effect by physically occluding the outer pore of the SK channel. This blockade prevents the efflux of potassium ions, which is necessary for the repolarization and subsequent hyperpolarization of the cell membrane following an action potential. The inhibition of the slow AHP leads to an increase in neuronal excitability, as the cell can fire subsequent action potentials more readily.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patch Clamp Protocol [labome.com]

- 4. Purification and Molecular Characterization of a Mammalian Neurotoxin as a Pharmaceutical Tool from the Venom of Iranian Scorpion Androctonus crassicauda - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

Scyllatoxin Binding Sites and Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllatoxin, also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2][3] It is a 31-amino acid peptide that selectively blocks small-conductance calcium-activated potassium (SK) channels.[1][2][3] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows action potentials.[4][5] Due to their involvement in various physiological processes, including synaptic plasticity, SK channels are attractive therapeutic targets for a range of neurological and cardiovascular disorders.[4][6][7] This guide provides an in-depth technical overview of this compound's binding sites on SK channels, its receptor affinity, the experimental protocols used for its characterization, and the key structural determinants of its activity.

This compound and its Target: The SK Channel

Small-conductance Ca2+-activated K+ (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[5][8] This activation is not direct but is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the SK channel alpha-subunit.[3][6][8][9] Upon binding of Ca2+, CaM undergoes a conformational change that leads to the opening of the channel pore, allowing potassium ions to flow out of the cell and causing hyperpolarization of the cell membrane.[3][8]

There are three main subtypes of SK channels: SK1, SK2, and SK3, each with distinct pharmacological properties and tissue distribution.[4][5] this compound, along with the bee venom toxin apamin, are the most well-characterized peptide blockers of SK channels.[4][10] They share a similar physiological action and likely bind to the same or overlapping sites on the channel, despite having different chemical structures.[10][11]

Quantitative Analysis of Receptor Affinity

The affinity of this compound and the related toxin apamin for different SK channel subtypes has been determined using various experimental techniques, primarily radioligand binding assays and electrophysiological recordings. The data reveals a high affinity of these toxins for SK channels, with some subtype selectivity.

| Toxin | Channel Subtype | Method | Affinity Metric | Value | Reference |

| This compound (Leiurotoxin I) | Rat Brain Synaptosomal Membranes | Radioligand Binding (Inhibition of 125I-apamin binding) | Ki | 75 pM | [1][12] |

| Rat Brain Synaptosomal Membranes (using 125I-[Tyr2]leiurotoxin I) | Radioligand Binding | Kd | 80 pM | [10][11][13] | |

| Guinea Pig Taenia Coli | Functional Assay (Block of epinephrine-induced relaxation) | ED50 | 6.5 nM | [12] | |

| SK2 Mutant (V342G) | Electrophysiology | Kd | 6 nM | [14][15] | |

| SK2 Mutant (S344E) | Electrophysiology | Kd | 48 nM | [14][15] | |

| SK2 Mutant (G348D) | Electrophysiology | Kd | 12 nM | [14][15] | |

| Apamin | hSK1 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 704 pM & 196 nM (biphasic) | [1] |

| rSK2 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 27 pM | [1] | |

| rSK3 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 4 nM | [1] | |

| hSK1 | Radioligand Binding (125I-apamin) | Kd | ~390 pM | [1] | |

| rSK2 | Radioligand Binding (125I-apamin) | Kd | ~4 pM | [1] | |

| rSK3 | Radioligand Binding (125I-apamin) | Kd | ~11 pM | [1] | |

| KCa2.1 (SK1) | Patch-clamp | IC50 | 4.1 nM | [5] | |

| KCa2.2 (SK2) | Patch-clamp | IC50 | 87.7 pM | [5][16] | |

| KCa2.3 (SK3) | Patch-clamp | IC50 | 2.3 nM | [5] |

Signaling Pathways and Mechanisms

The binding of this compound to the SK channel pore obstructs the flow of potassium ions, thereby inhibiting the channel's function. This leads to a reduction in the afterhyperpolarization phase of the action potential, which can increase neuronal excitability.

References

- 1. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SK channel - Wikipedia [en.wikipedia.org]

- 4. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 6. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ablation of a Ca2+-activated K+ channel (SK2 channel) results in action potential prolongation in atrial myocytes and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Calcium-activated Potassium Channels in Atrial Fibrillation Pathophysiology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Neuronal Afterhyperpolarization with Scyllatoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability, primarily by mediating the medium afterhyperpolarization (mAHP) that follows an action potential. The mAHP is a key factor in determining neuronal firing frequency and patterns. Due to its high affinity and selectivity for SK channels, this compound serves as an invaluable pharmacological tool for investigating the physiological roles of these channels and their involvement in various neurological processes and disease states.

These application notes provide a comprehensive guide to using this compound for studying neuronal afterhyperpolarization, including detailed protocols for electrophysiological experiments and a summary of its pharmacological properties.

Mechanism of Action

This compound exerts its effect by binding to the outer pore region of SK channels, thereby physically occluding the channel and preventing the efflux of potassium ions. This blockade is competitive with apamin, another well-characterized SK channel blocker, suggesting a shared or overlapping binding site. The inhibition of SK channels by this compound leads to a reduction in the mAHP, which in turn increases neuronal excitability and firing frequency.

Quantitative Data: Pharmacological Profile of this compound and Related Compounds

The following table summarizes the inhibitory constants (Kd or IC50) of this compound and the related toxin apamin on different SK channel subtypes. This data is essential for designing experiments with appropriate toxin concentrations to achieve selective channel blockade.

| Toxin | Channel Subtype | Kd / IC50 | Species | Reference |

| This compound | hSK3 | 2.1 nM (Kd) | Human | [1] |

| hSK3_ex4 (insensitive isoform) | >500 nM | Human | [1] | |

| Apamin | hSK2 | 141 ± 21 pM (IC50) | Human | [2] |

| hSK3 | 2.62 ± 0.36 nM (IC50) | Human | [2] | |

| rSK1 | 3.3 - 12 nM (IC50) | Rat | [3] | |

| rSK2 | 63 pM (IC50) | Rat | [3] | |

| rSK3 | 2 nM (IC50) | Rat | [3] |

Signaling Pathway and Experimental Logic

The following diagrams illustrate the signaling pathway leading to the generation of the mAHP and a typical experimental workflow for studying its modulation by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Nuclease-free water or a suitable buffer (e.g., 0.1% Bovine Serum Albumin in water to prevent adsorption to plasticware)

-

Low-adhesion microcentrifuge tubes

-

Pipettes and sterile, low-adhesion tips

Procedure:

-

Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Reconstitute the peptide in nuclease-free water or a suitable buffer to a stock concentration of 10-100 µM. The choice of solvent and concentration may vary depending on the manufacturer's instructions.

-

Aliquotting: Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Afterhyperpolarization

This protocol is a general guideline for recording AHPs from neurons in brain slices. Specific parameters may need to be optimized for different neuronal types and preparations.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use, and the pH should be 7.4.

-

Internal Pipette Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

-

Neuron Identification: Identify a healthy neuron for recording using differential interference contrast (DIC) optics.

-

Patch-Clamp Recording:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach the selected neuron with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Baseline AHP Recording:

-

Switch to current-clamp mode.

-

Elicit a train of action potentials by injecting a depolarizing current step (e.g., 500-1000 ms duration, sufficient to elicit 5-10 spikes).

-

Record the subsequent afterhyperpolarization. Repeat this several times to obtain a stable baseline.

-

-

This compound Application:

-

Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 1-100 nM).

-

Bath-apply the this compound-containing aCSF to the slice.

-

Allow sufficient time for the toxin to equilibrate and exert its effect (typically 5-10 minutes).

-

-

Post-Toxin AHP Recording:

-

Repeat the current injection protocol used for the baseline recording to elicit and record the AHP in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude and the duration (e.g., time to 50% decay) of the mAHP before and after this compound application.

-

Analyze changes in neuronal firing properties, such as firing frequency and spike frequency adaptation.

-

Expected Results

Application of this compound is expected to cause a significant reduction in the amplitude and duration of the medium afterhyperpolarization (mAHP). This is due to the blockade of SK channels which are the primary contributors to this current. Consequently, a decrease in spike frequency adaptation and an increase in the overall firing rate of the neuron in response to a sustained depolarizing stimulus are also anticipated.

Troubleshooting

-

No effect of this compound:

-

Toxin degradation: Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

-

Insufficient concentration: The SK channels in the recorded neuron may have a lower sensitivity to this compound. Try a higher concentration.

-

Neuron type: The recorded neuron may not express SK channels or the AHP may be mediated by other types of potassium channels.

-

-

Unstable recordings:

-

Poor slice health: Ensure proper slice preparation and recovery conditions.

-

Seal instability: The Giga-ohm seal may be unstable. If the seal resistance drops, the recording should be discarded.

-

Conclusion

This compound is a powerful and selective tool for the functional characterization of SK channels and their role in shaping neuronal activity. By specifically blocking the mAHP, researchers can elucidate the contribution of this current to various aspects of neuronal function, from intrinsic excitability to synaptic plasticity and network oscillations. The protocols and data presented here provide a solid foundation for the successful application of this compound in neuroscience research.

References

Application Notes: Scyllatoxin as a Pharmacological Tool for Ion Channel Research

Audience: Researchers, scientists, and drug development professionals.

Introduction Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a 31-amino acid peptide stabilized by three disulfide bridges, which adopts a common α/β motif.[2][3] this compound is a highly specific and high-affinity blocker of small-conductance calcium-activated potassium (SK) channels.[2][4][5] Its specificity and potency make it an invaluable pharmacological tool for the characterization, localization, and functional study of SK channels in various physiological and pathophysiological contexts.

Mechanism of Action this compound exerts its function by physically occluding the pore of SK channels.[6] Structure-function studies have identified several key amino acid residues critical for its binding and biological activity. Specifically, Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are essential for both high-affinity binding to the SK channel protein and the toxin's functional blocking effect.[4][6][7] Additionally, Histidine at position 31 (His31) is important for the binding activity.[7] Computational studies suggest that Arg13 plays a vital role by plugging the channel pore and interacting with the conserved Gly-Tyr-Gly signature motif of the channel.[6] This targeted interaction prevents the efflux of potassium ions, thereby modulating cellular excitability.

Caption: Logical relationship of this compound's key residues interacting with the SK channel pore.

Applications in Ion Channel Research this compound's high affinity and specificity for SK channels make it a cornerstone tool for:

-

Identifying and Characterizing SK Channels: It helps distinguish SK channel currents from other potassium currents during electrophysiological recordings.[8]

-

Probing Channel Structure: Radiolabeled this compound derivatives are used in binding assays to study the toxin-receptor interaction and localize binding sites.[9]

-

Investigating Physiological Roles: By blocking SK channels, researchers can investigate their role in processes like regulating neuronal firing frequency, afterhyperpolarization, and synaptic plasticity.[1][8][10]

-

Drug Discovery: this compound serves as a template for designing novel, more specific modulators of SK channels for therapeutic applications.[11][12]

Quantitative Data: Binding Affinities of this compound

The affinity of this compound for SK channels can vary depending on the channel subtype and the experimental preparation.

| Ligand | Preparation | Channel Subtype(s) | Method | Affinity (Kd / IC50) | Reference(s) |

| ¹²⁵I-[Tyr2]this compound | Rat Brain Membranes | SK Channels | Radioligand Binding | Kd = 80 pM | [1][8] |

| This compound | Rat Brain | SK Receptor Class 1 | Radioligand Binding | < 70 pM | [7][13] |

| This compound | Rat Brain | SK Receptor Class 2 | Radioligand Binding | 100 - 500 pM | [7][13] |

| This compound | Rat Brain | SK Receptor Class 3 | Radioligand Binding | > 800 pM | [7][13] |

| This compound | tsA cells | Human SK3 (hSK3) | Electrophysiology | Kd = 2.1 nM | [14] |

| This compound | tsA cells | Human SK3 isoform (hSK3_ex4) | Electrophysiology | Insensitive (up to 500 nM) | [14] |

Signaling Pathways Involving SK Channels

SK channels are critical regulators of neuronal excitability. They are activated by increases in intracellular calcium [Ca²⁺] that can result from the opening of voltage-gated calcium channels (VGCCs) or NMDA receptors (NMDARs) following synaptic activity.[15][16] Once activated, SK channels permit K⁺ efflux, leading to membrane hyperpolarization (afterhyperpolarization), which reduces neuronal firing rates. This compound blocks this process, leading to increased neuronal excitability.

Caption: this compound blocks the SK channel-mediated afterhyperpolarization pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity of a test compound for SK channels by measuring its ability to compete with a radiolabeled this compound analog for binding to receptors in a membrane preparation.

Caption: Workflow for a competitive radioligand binding assay using this compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express SK channels (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions for each condition.

-

Total Binding: Add membrane preparation, a fixed concentration of radiolabeled this compound (e.g., 20-50 pM ¹²⁵I-[Tyr2]this compound), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound or another potent SK channel blocker (e.g., 100 nM apamin) to saturate all specific binding sites.

-

Competitive Binding: Add membrane preparation, radiolabeled this compound, and increasing concentrations of the unlabeled test compound.

-

Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure SK channel currents in cultured cells and assess their blockade by this compound.

Caption: Workflow for patch-clamp analysis of SK channel blockade by this compound.

Methodology:

-

Solutions and Preparation:

-

Internal (Pipette) Solution (in mM): e.g., 135 Potassium Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl₂ to yield a known free [Ca²⁺] (e.g., 1 µM) to activate SK channels. Adjust pH to 7.2.[14]

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

-

Prepare stock solutions of this compound in the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

-

Cell Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a single healthy cell with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows dialysis of the cell interior with the pipette solution.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage-step protocol to elicit currents (e.g., step to +40 mV for 200 ms). The high intracellular [Ca²⁺] from the pipette solution will activate SK channels, resulting in an outward K⁺ current.

-

Record baseline currents for several minutes to ensure stability.

-

Switch the perfusion to the external solution containing the desired concentration of this compound.

-

Allow several minutes for the toxin to take effect, continuing to apply the voltage protocol and record currents.

-

Once the current inhibition has reached a steady state, a washout can be performed by perfusing with the control external solution again.

-

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the outward current before (control) and after this compound application.

-

Calculate the percentage of current blocked: % Block = (1 - (I_this compound / I_control)) * 100.

-

To determine an IC₅₀ value, repeat the experiment with a range of this compound concentrations and plot the % Block against the log concentration of this compound. Fit the data with a dose-response curve.

-

References

- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Determination of the three-dimensional solution structure of this compound by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. Simulation of the Interaction Between ScyTx and Small Conductance Calcium-Activated Potassium Channel by Docking and MM-PBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Apamin - Wikipedia [en.wikipedia.org]

- 11. This compound-based peptide design for E. coli expression and HIV gp120 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Repositioning for Scorpion Envenomation Treatment Through Dual Inhibition of Chlorotoxin and Leiurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. periodicparalysis.org [periodicparalysis.org]

- 15. Functional interplay between NMDA receptors, SK channels and voltage-gated Ca2+ channels regulates synaptic excitability in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SK channels regulate excitatory sy ... | Article | H1 Connect [archive.connect.h1.co]

Application Notes and Protocols for Radiolabeling of Scyllatoxin and its use in Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllatoxin, also known as leiurotoxin I, is a potent blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders. The ability to quantitatively measure the binding of this compound to its receptor is essential for screening potential therapeutic agents that target SK channels. This document provides a detailed protocol for the radiolabeling of a this compound analog with Iodine-125 (¹²⁵I) and its subsequent use in receptor binding assays.

To facilitate radioiodination, a synthetic analog of this compound, [Tyr²]leiurotoxin I, is utilized. This analog, where the native phenylalanine at position 2 is replaced by a tyrosine, provides a reactive site for iodination without significantly compromising its binding affinity.[2][3][4] The Chloramine-T method is a well-established and effective procedure for incorporating ¹²⁵I into tyrosine residues of peptides and is the recommended method in this protocol.[5][6][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for ¹²⁵I-[Tyr²]this compound derived from published literature. This data is critical for the design and interpretation of binding assays.

| Parameter | Value | Reference |

| Radioligand | ¹²⁵I-[Tyr²]leiurotoxin I | [2][3][4] |

| Radioisotope | Iodine-125 (¹²⁵I) | [2][3][4] |

| Specific Activity | ~2000 Ci/mmol | [2][3][4] |

| Dissociation Constant (Kd) | ~80 pM | [2][3][4] |

| Receptor | Small-conductance Ca²⁺-activated K⁺ (SK) channels | [1][2][9] |

Experimental Protocols

Part 1: Radiolabeling of [Tyr²]this compound using the Chloramine-T Method

This protocol details the radioiodination of the synthetic this compound analog, [Tyr²]leiurotoxin I.

Materials:

-

[Tyr²]leiurotoxin I (synthetic peptide)

-

Na¹²⁵I (carrier-free)

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.5 M, pH 7.5)

-

Hydrochloric acid (10 mM)

-

Purification column (e.g., PD-10 desalting column)

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Gamma counter

Procedure:

-

Peptide Reconstitution: Dissolve 10 µg of lyophilized [Tyr²]leiurotoxin I in 50 µL of 10 mM HCl. Allow it to stand for 30 minutes at room temperature to ensure complete dissolution.[5]

-

Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:

-

Initiation of Iodination: Add 20 µL of freshly prepared Chloramine-T solution (0.4 mg/mL in water) to the reaction tube and start a timer immediately. Gently mix the contents.[5]

-

Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[5] The short reaction time is critical to minimize oxidative damage to the peptide.[6][7]

-

Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (0.6 mg/mL in water). Mix gently and let it stand for 5 minutes at room temperature.[5]

-

Purification of ¹²⁵I-[Tyr²]this compound:

-

Initial Separation: Purify the reaction mixture using a PD-10 desalting column pre-equilibrated with an appropriate buffer to separate the radiolabeled peptide from unreacted Na¹²⁵I.[5]

-

HPLC Purification: For higher purity, perform reverse-phase HPLC (RP-HPLC) on a C18 column.[10][11][12][13][14]

-

Elute the peptide using a gradient of acetonitrile in 0.1% trifluoroacetic acid.

-

Monitor the eluate with a UV detector (220 nm) and a gamma counter.[14]

-

Collect the fraction corresponding to mono-iodinated ¹²⁵I-[Tyr²]this compound.

-

-

-

Determination of Specific Activity: Calculate the specific activity of the purified ¹²⁵I-[Tyr²]this compound by measuring the radioactivity and quantifying the peptide concentration (e.g., by UV absorbance at 280 nm, accounting for the contribution of the iodotyrosine).

Part 2: Radioligand Binding Assay

This protocol describes a filtration-based binding assay to determine the affinity of test compounds for the this compound binding site on SK channels using membranes prepared from a suitable source (e.g., rat brain synaptosomes).

Materials:

-

Purified ¹²⁵I-[Tyr²]this compound

-

Membrane preparation containing SK channels (e.g., rat brain synaptosomes)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin)

-

Unlabeled this compound or a known competitor for non-specific binding determination

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Wash buffer (ice-cold binding buffer)

-

Scintillation fluid and counter or gamma counter

Procedure:

-

Assay Setup: Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

-

Reaction Mixture: To each tube, add the following in order:

-

150 µL of membrane preparation (protein concentration to be optimized)

-

50 µL of binding buffer (for total binding) OR 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) (for non-specific binding) OR 50 µL of test compound at various concentrations.

-

50 µL of ¹²⁵I-[Tyr²]this compound (at a final concentration close to its Kd, e.g., 80-100 pM).

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Incubation should be performed with gentle agitation.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in vials and measure the bound radioactivity using a gamma counter.

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

This compound Signaling Pathway

References

- 1. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization (Journal Article) | OSTI.GOV [osti.gov]

- 5. gropep.com [gropep.com]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+-activated K+ channels of human and rabbit erythrocytes display distinctive patterns of inhibition by venom peptide toxins | Scilit [scilit.com]

- 10. akjournals.com [akjournals.com]

- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. hplc.eu [hplc.eu]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application of Scyllatoxin in Electrophysiology Studies: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 31-amino acid peptide that acts as a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. The specific and high-affinity binding of this compound to SK channels makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these channels in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the pore of the SK channel. Structure-function studies have identified key amino acid residues on the toxin that are essential for its binding and blocking activity. Specifically, Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are critical for the interaction with the channel pore. This blockade prevents the efflux of potassium ions, thereby reducing the afterhyperpolarization and increasing neuronal excitability.

Data Presentation: Quantitative Analysis of this compound and other SK Channel Blocker Activity

The inhibitory potency of this compound and other blockers on SK channels is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following tables summarize the available quantitative data for this compound and other relevant non-peptidic SK channel blockers.

| Toxin/Compound | SK Channel Subtype | Method | Affinity (Kd/IC50) | Reference |

| This compound | SK (rat brain synaptosomes) | Radioligand binding assay | ~80 pM (Kd) | [1] |